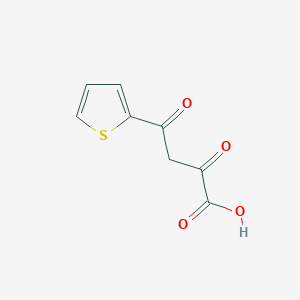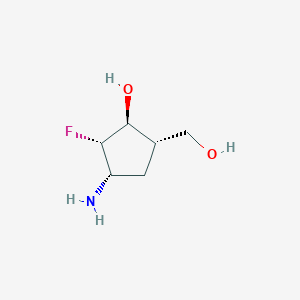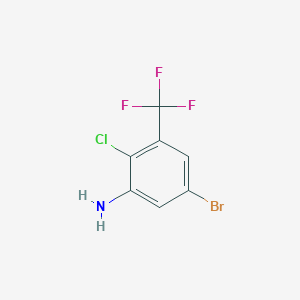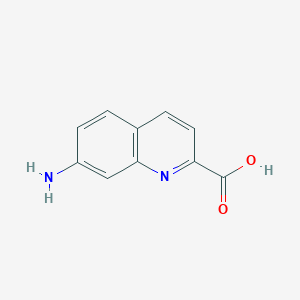
7-Aminoquinoline-2-carboxylic acid
説明
7-Aminoquinoline-2-carboxylic acid is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural features. It belongs to the broader class of quinoline derivatives, which are known for their versatile chemical properties and biological activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Pictet-Spengler reaction, as demonstrated in the synthesis of related compounds like 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, where diiodo- or dibromo-substituted tyrosine undergoes catalytic dehalogenation to yield the desired product in high optical purity (Verschueren et al., 1992). Similar methodologies may apply to the synthesis of 7-Aminoquinoline-2-carboxylic acid, indicating a complex process involving halogenated precursors and specific catalysts.
Molecular Structure Analysis
Structural analysis of quinoline derivatives, including those similar to 7-Aminoquinoline-2-carboxylic acid, often relies on quantum-chemical calculations and X-ray structural analysis. For instance, the molecular and crystal structures of related quinoline carboxylates have been elucidated using these techniques, providing insights into the conformation and electronic properties of these molecules (Rudenko et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution, depending on the functional groups present. For example, the synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid showcases a modified Conrad-Limpach procedure followed by nucleophilic non-isotopic exchange, highlighting the reactivity of quinoline carboxylic acids in halogenation and dehalogenation reactions (Dumont & Slegers, 2010).
Physical Properties Analysis
The physical properties of 7-Aminoquinoline-2-carboxylic acid derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis and pharmaceutical formulations. Studies on related quinoline derivatives reveal that crystallization techniques and the presence of coformers can significantly influence these properties, leading to the formation of multicomponent crystals with varied solubility and thermal stability profiles (Clements et al., 2019).
科学的研究の応用
Antimicrobial and Cytotoxic Properties : The carboxylic acid moiety in certain quinoline derivatives can influence their antimicrobial and cytotoxic properties. For instance, Boger et al. (1987) found that the C-6'/C-5' carboxylic acid of 7-amino-5,8-dioxoquinoline-5'-carboxylic acid diminishes the antimicrobial and cytotoxic properties of streptonigrin and lavendamycin, highlighting a role in their pharmacological activity (Boger et al., 1987).
Antibacterial Activity : Certain quinolone derivatives show significant antibacterial activity. For example, Domagala et al. (1993) reported that the 7-[3-(1-aminoethyl)-1-pyrrolidinyl] moiety in quinolone antibacterials significantly increases their antibacterial efficacy against Gram-positive bacteria (Domagala et al., 1993).
Anticancer Potential : Some quinoline derivatives demonstrate potential as anticancer agents. For instance, Bu et al. (2001) found that the 11-carboxamide of 7-oxo-7H-dibenz[f,ij]isoquinoline shows curative activity against refractory colon 38 tumors in mice (Bu et al., 2001).
Behavioral Effects in Mice : Derivatives of quinoline carboxylic acids can impact behavior in animal models. Nakagawa et al. (1996) observed that 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives can increase locomotor activity in mice, suggesting a physiological role in the brain (Nakagawa et al., 1996).
Synthesis Methods : Research also focuses on developing safer and more efficient synthesis methods for quinoline derivatives. Couturier and Le (2006) developed a safe and practical three-step sequence for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester, offering a more reliable process than previous methods (Couturier & Le, 2006).
Anticancer Activity Against Breast Cancer : Gaber et al. (2021) synthesized certain quinoline carboxylic acid derivatives that showed strong anticancer activity against the breast cancer MCF-7 cell line, suggesting potential as a new treatment for breast cancer (Gaber et al., 2021).
Photolabile Protecting Group for Biological Messengers : 8-Bromo-7-hydroxyquinoline has been used as a photolabile protecting group for carboxylic acids, demonstrating greater efficiency in photolysis, which can be useful in the study of biological messengers (Fedoryak & Dore, 2002).
Antimycobacterial Activities : Novel fluoroquinolones, including those with 7-Aminoquinoline-2-carboxylic acid derivatives, show promising antimycobacterial activity against Mycobacterium tuberculosis, as demonstrated by Senthilkumar et al. (2009) (Senthilkumar et al., 2009).
特性
IUPAC Name |
7-aminoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRMARFHABQOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626747 | |
| Record name | 7-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinoline-2-carboxylic acid | |
CAS RN |
106139-28-0 | |
| Record name | 7-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



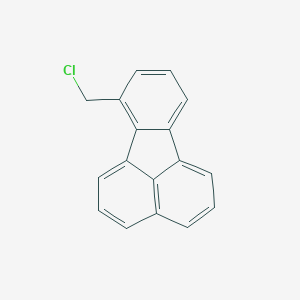
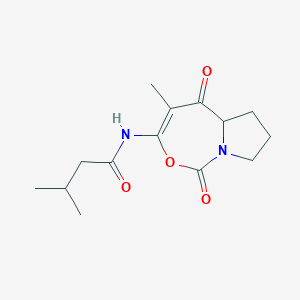
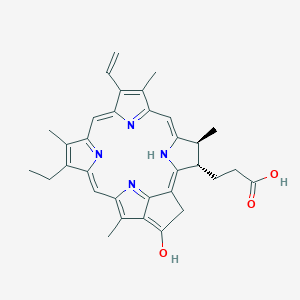

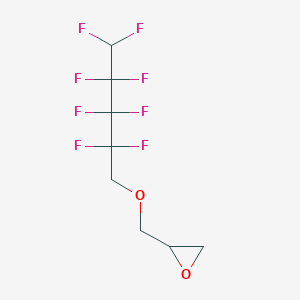
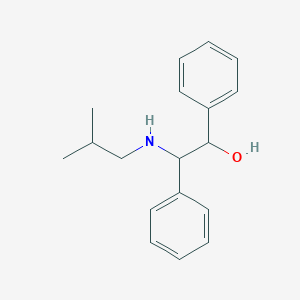
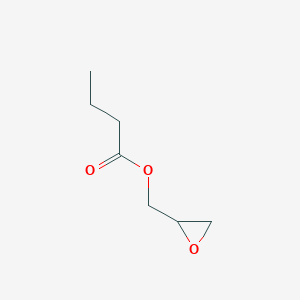
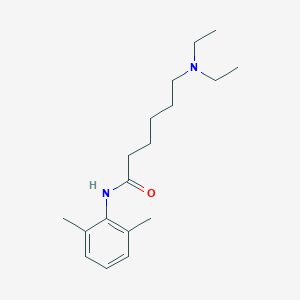
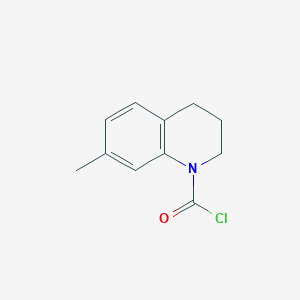
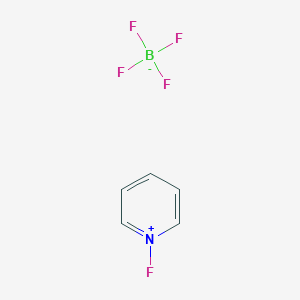
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
